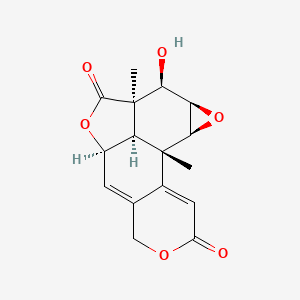

Wentilactone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

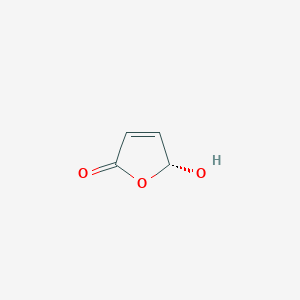

Synthetic Routes and Reaction Conditions: The total synthesis of Wentilactone A involves several steps, starting from (S)-Wieland–Miescher ketone . The synthesis employs 3β-hydroxydilactone as a common precursor, which undergoes various modifications on the A-ring to yield this compound . The reaction conditions typically involve the use of lithium ethoxy-acetylide in tetrahydrofuran (THF) for the 1,2-addition reaction, followed by catalytic aqueous sulfuric acid and ethanol for further transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of common precursors and well-established reaction conditions suggests that industrial synthesis could be feasible with optimization.

Analyse Des Réactions Chimiques

Types of Reactions: Wentilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium ethoxy-acetylide, tetrahydrofuran (THF), and catalytic aqueous sulfuric acid . These reagents facilitate the formation of key intermediates and the final product.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modifications on the A-ring, such as CJ-1445 and asperolide B . These derivatives are studied for their unique biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Wentilactone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . In biology and medicine, this compound is investigated for its antitumor activities and its ability to reverse cisplatin resistance in ovarian cancer cells by inhibiting the NF-κB/ECM1 signaling pathway . This makes it a potential candidate for developing new cancer therapies. Additionally, its minimal toxicity profile makes it an attractive compound for further pharmacological studies .

Mécanisme D'action

Wentilactone A exerts its effects by targeting the NF-κB/ECM1 signaling pathway . It inhibits the phosphorylation of NF-κB through the upstream inhibition of IKK/IκB phosphorylation, thereby blocking the expression of extracellular matrix protein-1 (ECM1) . This mechanism is crucial for reversing cisplatin-induced activation of NF-κB/ECM1 and overcoming cisplatin resistance in cancer cells .

Comparaison Avec Des Composés Similaires

Wentilactone A is part of the norditerpenoid dilactone family, which includes compounds such as Wentilactone B, oidiolactone A, oidiolactone B, and oidiolactone D . These compounds share a common 6/6/6/5 tetracyclic ring skeleton and exhibit various biological activities, including antitumor, antifungal, and anti-inflammatory properties . What sets this compound apart is its specific mechanism of action in inhibiting the NF-κB/ECM1 signaling pathway, making it particularly effective in reversing cisplatin resistance in cancer cells .

Propriétés

Numéro CAS |

76235-83-1 |

|---|---|

Formule moléculaire |

C16H16O6 |

Poids moléculaire |

304.29 g/mol |

Nom IUPAC |

(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |

InChI |

InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1 |

Clé InChI |

UBQJSYFOVWBSFP-XUBUYMCTSA-N |

SMILES isomérique |

C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O |

SMILES canonique |

CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)

![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)